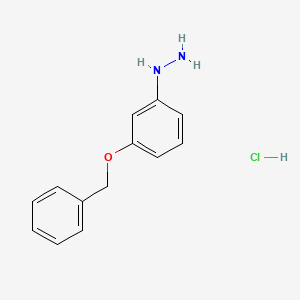

(3-(Benzyloxy)phenyl)hydrazine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3-phenylmethoxyphenyl)hydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O.ClH/c14-15-12-7-4-8-13(9-12)16-10-11-5-2-1-3-6-11;/h1-9,15H,10,14H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMMGCMOISVZVKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC(=C2)NN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10911037 | |

| Record name | [3-(Benzyloxy)phenyl]hydrazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10911037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59146-68-8, 109221-90-1, 56468-67-8 | |

| Record name | Hydrazine, [3-(phenylmethoxy)phenyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59146-68-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [3-(Benzyloxy)phenyl]hydrazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10911037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 59146-68-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 56468-67-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(3-(Benzyloxy)phenyl)hydrazine hydrochloride chemical properties

An In-Depth Technical Guide to (3-(Benzyloxy)phenyl)hydrazine hydrochloride: Properties, Synthesis, and Applications in Modern Drug Discovery

Introduction

This compound is a substituted aromatic hydrazine derivative of significant interest to the chemical and pharmaceutical sciences. As a versatile synthetic intermediate, it serves as a crucial building block for the construction of complex heterocyclic scaffolds, most notably indoles via the celebrated Fischer indole synthesis. Its structural features—a nucleophilic hydrazine moiety, a sterically available phenyl ring, and a protective benzyloxy group—make it an ideal precursor for compounds in medicinal chemistry and materials science. This guide provides an in-depth analysis of its chemical properties, synthesis protocols, core reactivity, and applications, with a focus on its practical utility for researchers in drug discovery and development.

Part 1: Core Chemical & Physical Properties

A thorough understanding of a reagent's physicochemical properties is fundamental to its effective application in a research setting. These properties dictate solubility, reactivity, and storage requirements, ensuring reproducibility and safety.

Physicochemical Data Summary

The key properties of this compound are summarized in the table below for quick reference.

| Property | Value | Reference(s) |

| CAS Number | 56468-67-8 | [1][2][3] |

| Molecular Formula | C₁₃H₁₅ClN₂O | [1] |

| Molecular Weight | 250.72 g/mol | [1][3] |

| IUPAC Name | (3-(phenylmethoxy)phenyl)hydrazine;hydrochloride | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 204-206 °C | [1] |

| Boiling Point | ~438.5 °C at 760 mmHg | [1] |

| Solubility | Soluble in polar solvents such as water and ethanol | [1] |

Structural & Spectroscopic Profile

The molecule's structure is centered around a hydrazine group attached to a phenyl ring at the meta-position relative to a benzyloxy substituent. This arrangement influences the electronic properties and reactivity of the hydrazine functional group.

Chemical Structure:

Spectroscopic Characteristics:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of both the phenyl and benzyl groups (typically in the δ 7.0-7.5 ppm range). A characteristic singlet for the benzylic methylene (-CH₂-) protons would appear around δ 5.0 ppm. The protons of the hydrazine group (-NH-NH₂) are exchangeable and may appear as broad signals.

-

¹³C NMR: The carbon NMR would display signals for the aromatic carbons, with the carbon attached to the oxygen of the benzyloxy group appearing downfield. The benzylic carbon signal is expected around 70 ppm.

-

Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching for the hydrazine group (around 3200-3400 cm⁻¹), C-H stretching for the aromatic and benzylic groups (around 3000-3100 cm⁻¹), and C-O stretching for the ether linkage (around 1200-1250 cm⁻¹).

-

Mass Spectrometry (MS): For the free base (C₁₃H₁₄N₂O), electron ionization would likely lead to fragmentation. A prominent fragment would be the tropylium ion ([C₇H₇]⁺) at m/z 91, resulting from the cleavage of the benzyl group. The NIST mass spectrum for the free base shows a top peak at m/z 123.[4]

Part 2: Synthesis & Key Reactions

The synthesis of this compound is typically achieved through a classical and reliable pathway in organic chemistry: the diazotization of an aniline followed by reduction. This method provides a robust route to the desired product from readily available starting materials.

Synthesis Workflow: Diazotization-Reduction Pathway

The logical flow for the synthesis begins with the corresponding aniline, proceeds through a diazonium salt intermediate, which is then reduced to the final hydrazine hydrochloride product.

Caption: Synthesis workflow for this compound.

Experimental Protocol: Synthesis via Diazotization-Reduction

This protocol is adapted from established methods for preparing phenylhydrazines.[5]

-

Aniline Suspension: Suspend 3-(benzyloxy)aniline in concentrated hydrochloric acid and water in a reaction vessel equipped with a mechanical stirrer. Cool the mixture to 0-5 °C using an ice-salt bath.

-

Diazotization: Prepare a solution of sodium nitrite in water. Add this solution dropwise to the cold, stirred aniline suspension. Maintain the temperature strictly between 0 °C and 5 °C throughout the addition. The formation of the diazonium salt is indicated by a clear solution.

-

Reducer Preparation: In a separate, larger vessel, dissolve tin(II) chloride dihydrate (SnCl₂) in concentrated hydrochloric acid. Cool this solution to approximately -15 °C.

-

Reduction: Slowly add the cold diazonium salt solution to the cold, stirred tin(II) chloride solution. A precipitate of the hydrazine hydrochloride salt will form. Control the rate of addition to keep the temperature below 0 °C.

-

Isolation: After the addition is complete, continue stirring the mixture for 1-2 hours as it warms to room temperature.

-

Filtration and Washing: Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with a suitable solvent, such as anhydrous ether, to remove impurities.

-

Drying: Dry the resulting solid under vacuum at room temperature to yield this compound as a crystalline powder.

Core Reactivity: The Fischer Indole Synthesis

The premier application of this compound is in the Fischer indole synthesis, a powerful reaction for creating the indole ring system.[6] This reaction involves the acid-catalyzed condensation of the hydrazine with an aldehyde or ketone, followed by a[3][3]-sigmatropic rearrangement.

Causality: The reaction's success hinges on the nucleophilicity of the terminal nitrogen of the hydrazine, which attacks the electrophilic carbonyl carbon. The subsequent acid-catalyzed dehydration forms a hydrazone. Tautomerization to an ene-hydrazine is the critical step that sets up the intramolecular rearrangement, which is driven by the formation of a stable aromatic indole ring.[7][8]

Sources

- 1. Buy this compound | 56468-67-8 [smolecule.com]

- 2. (3-Benzyloxy-phenyl)hydrazine hydrochloride, 25 g, CAS No. 56468-67-8 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - International [carlroth.com]

- 3. (3-Benzyloxy-phenyl)hydrazine hydrochloride | 56468-67-8 | FB50992 [biosynth.com]

- 4. (3-(Benzyloxy)phenyl)hydrazine | C13H14N2O | CID 12891838 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 7. jk-sci.com [jk-sci.com]

- 8. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to (3-(Benzyloxy)phenyl)hydrazine hydrochloride (CAS 59146-68-8): Synthesis, Applications, and Experimental Protocols

This technical guide provides an in-depth examination of (3-(Benzyloxy)phenyl)hydrazine hydrochloride, a versatile chemical intermediate pivotal in synthetic organic chemistry and drug discovery. As a substituted phenylhydrazine, its primary utility lies in the construction of indole scaffolds, a core motif in a vast array of pharmaceuticals and biologically active compounds. This document moves beyond a simple recitation of facts to offer mechanistic insights and field-proven protocols, reflecting the perspective of a seasoned application scientist.

Core Characteristics and Physicochemical Profile

This compound is an organic salt that serves as a stable and easy-to-handle precursor for its freebase form in chemical reactions.[1] It typically presents as a white to off-white crystalline powder, soluble in polar solvents such as water and ethanol.[2][3] This solubility is advantageous for reactions conducted in protic media, which are common for its primary application.

From an experimental standpoint, the hydrochloride salt form enhances the compound's shelf-life and stability compared to the free hydrazine, which can be more susceptible to aerial oxidation. The benzyloxy group at the meta-position is a critical feature, influencing the electronic properties of the phenyl ring and, consequently, its reactivity in core transformations.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 59146-68-8 | |

| Molecular Formula | C₁₃H₁₅ClN₂O | [2] |

| Molecular Weight | 250.73 g/mol | [4] |

| Appearance | White to Off-White Solid/Crystalline Powder | [2][3] |

| Purity | ≥95% (typical commercial grade) | [5][6] |

| Solubility | Soluble in water and ethanol | [2][3] |

| Storage Conditions | Keep in a dark place, inert atmosphere, 2-8°C | [4] |

Synthesis: From Aniline to Hydrazine Salt

The most robust and scalable synthesis of aryl hydrazines, including the title compound, begins with the corresponding aniline—in this case, 3-benzyloxyaniline. The process involves a classical diazotization reaction followed by reduction.

The rationale for this multi-step approach is its reliability and high yield. The initial diazotization converts the primary amine into a diazonium salt, an excellent electrophile. This intermediate is then reduced, typically with a stannous chloride or sodium sulfite solution, to form the hydrazine.[7] The final step involves precipitation as the hydrochloride salt to ensure stability and ease of purification.[8]

Detailed Experimental Protocol: Synthesis

This protocol outlines the synthesis of this compound from 3-benzyloxyaniline.

Materials:

-

3-Benzyloxyaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)

-

Deionized Water

-

Anhydrous Ether

Procedure:

-

Diazotization:

-

Suspend 3-benzyloxyaniline (1.0 eq.) in concentrated HCl in a reaction vessel equipped with a magnetic stirrer.

-

Cool the suspension to -10°C to 0°C using an ice-salt bath. This low temperature is critical to prevent the nascent diazonium salt from decomposing.

-

Dissolve sodium nitrite (1.1 eq.) in a minimal amount of cold deionized water.

-

Add the sodium nitrite solution dropwise to the stirred aniline suspension, ensuring the temperature remains below 0°C.

-

Continue stirring for 1 hour at this temperature after the addition is complete to ensure full conversion to the diazonium salt.

-

-

Reduction:

-

In a separate, larger vessel, prepare a solution of tin(II) chloride dihydrate (3.0 eq.) in concentrated HCl. Cool this solution to approximately -15°C.

-

Slowly add the cold diazonium salt solution to the tin(II) chloride solution with vigorous stirring. A precipitate will form. The key is to control the addition rate to manage the exotherm.

-

Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.

-

-

Isolation and Purification:

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid thoroughly with anhydrous ether to remove any non-polar impurities.[7]

-

Dry the resulting white to off-white solid under vacuum to yield this compound. The product's purity can be assessed by melting point analysis and NMR spectroscopy.

-

Visualization: Synthesis Workflow

Caption: Workflow for the synthesis of the title compound.

Core Application: The Fischer Indole Synthesis

The premier application for this compound is the Fischer indole synthesis, a robust and versatile method for creating the indole nucleus discovered in 1883.[9][10] This reaction condenses a substituted phenylhydrazine with an aldehyde or ketone under acidic conditions.[11][12] The resulting indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous blockbuster drugs.[13]

Mechanistic Insights

The reaction proceeds through several key stages, initiated by the in situ formation of a phenylhydrazone from the hydrazine and the carbonyl compound.[9][12]

-

Hydrazone Formation: The hydrazine nitrogen attacks the carbonyl carbon, followed by dehydration, to yield the phenylhydrazone.

-

Tautomerization: The hydrazone tautomerizes to its more reactive enamine (or 'ene-hydrazine') form. This step is often acid-catalyzed.

-

[11][11]-Sigmatropic Rearrangement: This is the crucial, irreversible, and often rate-determining step. The ene-hydrazine undergoes a concerted pericyclic rearrangement, forming a new C-C bond and breaking the N-N bond.[14] The benzyloxy group at the meta position on the phenyl ring acts as an electron-donating group through resonance, which can help stabilize the transition state of this rearrangement, potentially leading to milder reaction conditions and higher yields compared to electron-withdrawn substrates.[13]

-

Rearomatization & Cyclization: The intermediate diimine loses a proton to regain aromaticity. The newly formed terminal amine then attacks the imine carbon in an intramolecular cyclization to form a five-membered ring (an aminal).

-

Ammonia Elimination: Finally, under acid catalysis, the aminal eliminates a molecule of ammonia, and a final proton loss yields the aromatic indole product.[9][10]

Visualization: Fischer Indole Synthesis Mechanism

Caption: Key stages of the Fischer Indole Synthesis.

Detailed Experimental Protocol: One-Pot Indole Synthesis

This protocol describes a general one-pot synthesis of a 5-benzyloxyindole derivative using cyclohexanone as the carbonyl partner.[15]

Materials:

-

This compound (1.0 eq.)

-

Cyclohexanone (1.1 eq.)

-

Absolute Ethanol or Acetic Acid (as solvent)

-

Polyphosphoric Acid (PPA) or Zinc Chloride (ZnCl₂) (as catalyst)

-

Ethyl Acetate

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Sodium Sulfate

-

Silica Gel

Procedure:

-

Reaction Setup:

-

To a round-bottom flask, add this compound (1.0 eq.), cyclohexanone (1.1 eq.), and absolute ethanol (or acetic acid) as the solvent.[16]

-

Add the acid catalyst (e.g., a catalytic amount of ZnCl₂ or PPA).

-

-

Reaction Execution:

-

Heat the mixture to reflux (typically 80-120°C, solvent-dependent) with stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC). A self-validating system involves running three lanes: starting hydrazine, co-spot (hydrazine + reaction mixture), and reaction mixture. The disappearance of the starting material and the appearance of a new, less polar spot indicates product formation.

-

-

Workup and Isolation:

-

Once the reaction is complete (typically 2-12 hours), cool the mixture to room temperature.

-

If using PPA, quench the reaction by carefully pouring it over crushed ice.

-

Neutralize the mixture by slowly adding a saturated sodium bicarbonate solution until effervescence ceases.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

-

Purify the residue via column chromatography on silica gel to yield the pure 5-benzyloxy-6,7,8,9-tetrahydro-5H-carbazole.

-

Applications in Drug Discovery and Beyond

The true value of this compound is realized in the complex molecules it helps create. The resulting 5-benzyloxyindoles are crucial intermediates for a range of therapeutics.

-

Pharmaceutical Intermediates: The indole core is central to many drugs. For instance, related benzyloxyphenylhydrazine hydrochlorides are used to synthesize bazedoxifene, a selective estrogen receptor modulator.[16][17] The 5-benzyloxyindole structure is also a precursor for various triptan-class antimigraine medications.[9][10]

-

Bioactivity Research: Beyond its role as a synthetic tool, the compound and its immediate derivatives have been explored for direct biological effects. Studies have suggested potential antitumor, antibacterial, and neuroprotective properties, making it a subject of interest in medicinal chemistry screening programs.[2]

-

Biochemical Probes: Due to the hydrazine group's reactivity with aldehydes and ketones, this compound can be used in biochemical assays, such as enzyme inhibition studies or for derivatizing carbonyl-containing metabolites for analysis.[1][2]

Safety, Handling, and Storage

Table 2: Summary of Hazard and Precautionary Information

| Category | Information | Source(s) |

| Primary Hazards | Toxic if swallowed, in contact with skin, or if inhaled. Causes serious eye and skin irritation. May cause an allergic skin reaction. Suspected of causing genetic defects and cancer. | |

| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, eye protection, and face protection. | [18] |

| Handling | Use only outdoors or in a well-ventilated area (fume hood). Do not breathe dust. Avoid contact with skin and eyes. Wash skin thoroughly after handling. | [18] |

| First Aid (IF IN EYES) | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention. | |

| First Aid (IF SWALLOWED) | Immediately call a POISON CENTER or doctor. Rinse mouth. | |

| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place. Store under an inert atmosphere. | [4][18] |

Conclusion

This compound is more than a mere catalog chemical; it is a highly enabling reagent for the synthesis of high-value indole-containing molecules. Its utility, centered on the venerable Fischer indole synthesis, is amplified by the electronic influence of its benzyloxy substituent. For researchers in drug discovery and process development, a thorough understanding of its synthesis, reaction mechanisms, and handling requirements is essential for leveraging its full potential in the creation of novel chemical entities.

References

-

Wikipedia. Fischer indole synthesis . [Link]

-

MDPI. New 3H-Indole Synthesis by Fischer's Method. Part I . [Link]

-

J&K Scientific LLC. Fischer Indole Synthesis . [Link]

-

Carl ROTH. (3-Benzyloxy-phenyl)hydrazine hydrochloride, 25 g, CAS No. 56468-67-8 . [Link]

-

PubMed. A three-component Fischer indole synthesis . [Link]

-

PubChem - NIH. (3-(Benzyloxy)phenyl)hydrazine | C13H14N2O | CID 12891838 . [Link]

- Google Patents. EP2426105A1 - Process for the preparation of 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1h-indole.

- Google Patents. US7968732B1 - Process for the preparation of 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1H-indole.

-

International Journal of Trend in Scientific Research and Development. Synthesis of Indole by Cyclization of Hydrazone Catalysed by Lewis Acid . [Link]

-

Organic Syntheses. PHENYLHYDRAZINE . [Link]

-

Carl ROTH. (3-Benzyloxy-phenyl)hydrazine hydrochloride, 10 g . [Link]

-

PMC - NIH. New 3H-Indole Synthesis by Fischer's Method. Part I . [Link]

-

Chem.co. "Phenyl Hydrazine Hydrochloride: Properties, Applications, and Safety Information" . [Link]

-

PrepChem.com. Synthesis of [4-(Phenylmethoxy)phenyl]hydrazine hydrochloride . [Link]

Sources

- 1. chemiis.com [chemiis.com]

- 2. Buy this compound | 56468-67-8 [smolecule.com]

- 3. Buy this compound (EVT-3563571) | 56468-67-8 [evitachem.com]

- 4. (4-(Benzyloxy)phenyl)hydrazine hydrochloride | 52068-30-1 [sigmaaldrich.com]

- 5. (3-Benzyloxy-phenyl)hydrazine hydrochloride, 25 g, CAS No. 56468-67-8 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - International [carlroth.com]

- 6. (3-Benzyloxy-phenyl)hydrazine hydrochloride, 10 g, CAS No. 56468-67-8 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - Germany [carlroth.com]

- 7. prepchem.com [prepchem.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 10. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. jk-sci.com [jk-sci.com]

- 15. ijarsct.co.in [ijarsct.co.in]

- 16. EP2426105A1 - Process for the preparation of 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1h-indole - Google Patents [patents.google.com]

- 17. US7968732B1 - Process for the preparation of 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1H-indole - Google Patents [patents.google.com]

- 18. fishersci.dk [fishersci.dk]

synthesis of (3-(Benzyloxy)phenyl)hydrazine hydrochloride

An In-Depth Technical Guide to the Synthesis of (3-(Benzyloxy)phenyl)hydrazine Hydrochloride

Executive Summary

This compound is a valuable chemical intermediate widely utilized in the synthesis of complex organic molecules, particularly in pharmaceutical research and drug development.[1][2] Its structure, featuring a reactive hydrazine moiety and a versatile benzyloxy group, makes it an important building block for creating a diverse range of heterocyclic compounds and other pharmacologically active agents.[3][4] This guide provides a comprehensive overview of the predominant and most reliable method for its synthesis: a two-step process involving the diazotization of 3-benzyloxyaniline followed by the reduction of the resulting diazonium salt. We will delve into the underlying reaction mechanisms, provide a detailed, field-proven experimental protocol, and discuss critical process parameters and safety considerations essential for successful and safe execution in a laboratory setting.

Introduction

Chemical Profile

-

Compound Name: this compound

-

Molecular Formula: C₁₃H₁₅ClN₂O[5]

-

Molecular Weight: 250.72 g/mol [1]

-

CAS Number: 56468-67-8[1]

-

Key Structural Features: The molecule consists of a phenylhydrazine core substituted at the meta-position with a benzyloxy group (-OCH₂C₆H₅). The hydrochloride salt form enhances its stability and handling properties.

Scientific and Industrial Significance

Substituted phenylhydrazines are a cornerstone in synthetic organic chemistry, most famously for their role in the Fischer indole synthesis, a powerful method for constructing the indole ring system prevalent in many natural products and pharmaceuticals.[7] The title compound serves as a key precursor for synthesizing targeted molecules in various research areas, including the development of novel antibacterial, anticancer, and neuroprotective agents.[3][5] Its bifunctional nature allows for sequential or orthogonal chemical modifications, making it a highly strategic starting material for medicinal chemists and process development scientists.

Synthetic Strategy: A Two-Step Approach

The most common and efficient pathway to this compound begins with the commercially available precursor, 3-benzyloxyaniline.[8] The synthesis is logically divided into two distinct and well-established chemical transformations:

-

Diazotization: The primary aromatic amine group of 3-benzyloxyaniline is converted into a diazonium salt. This is achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, typically hydrochloric acid (HCl).[9] This reaction is highly sensitive to temperature and must be conducted under cold conditions (0–5 °C) to prevent the unstable diazonium salt from decomposing.[10][11]

-

Reduction: The intermediate diazonium salt is then reduced to the target hydrazine derivative. While several reducing agents can accomplish this, stannous chloride (tin(II) chloride, SnCl₂) in concentrated hydrochloric acid is the most frequently cited and reliable reagent for this transformation, offering high yields and a clean reaction profile.[7][12][13][14]

This overall synthetic pathway is visualized in the reaction scheme below.

Caption: Overall two-step synthesis of the target compound.

Mechanistic Underpinnings

A thorough understanding of the reaction mechanisms is critical for troubleshooting and process optimization.

Step 1: The Diazotization Reaction

The conversion of a primary aromatic amine to a diazonium salt is a classic reaction in organic chemistry.[9] The process begins with the protonation of sodium nitrite by the strong acid (HCl) to form nitrous acid (HONO). Nitrous acid is then further protonated and loses water to generate the highly electrophilic nitrosonium ion (NO⁺). The lone pair of electrons on the nitrogen atom of 3-benzyloxyaniline attacks the nitrosonium ion. Following a series of proton transfers and the elimination of a water molecule, the stable, resonance-delocalized aryl diazonium ion is formed. The stability of aryl diazonium salts at low temperatures is attributed to this resonance, which is absent in their highly unstable aliphatic counterparts.[11]

Step 2: Reduction with Stannous Chloride

The reduction of the diazonium salt to a hydrazine is a redox reaction. Stannous chloride (SnCl₂) is a mild reducing agent that readily donates electrons.[7] The precise mechanism involves the transfer of electrons from Sn(II) to the terminal nitrogen of the diazonium ion (Ar-N⁺≡N). This process, followed by protonation from the acidic medium, converts the nitrogen-nitrogen triple bond into a single bond, ultimately yielding the arylhydrazine, which is protonated in the acidic solution to form the stable hydrochloride salt.[15][16]

Detailed Experimental Protocol

This protocol is adapted from well-established procedures for the synthesis of analogous substituted phenylhydrazines.[12][13][14]

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Moles | Equivalents | Amount |

| 3-Benzyloxyaniline | C₁₃H₁₃NO | 199.25 | 0.05 | 1.0 | 9.96 g |

| Sodium Nitrite | NaNO₂ | 69.00 | 0.05 | 1.0 | 3.45 g |

| Tin(II) Chloride Dihydrate | SnCl₂·2H₂O | 225.65 | 0.13 | 2.6 | 29.33 g |

| Concentrated HCl (37%) | HCl | 36.46 | - | - | ~150 mL |

| Deionized Water | H₂O | 18.02 | - | - | As needed |

| Diethyl Ether (Et₂O) | C₄H₁₀O | 74.12 | - | - | For washing |

Step-by-Step Synthesis Workflow

Caption: Experimental workflow for the synthesis.

Procedure:

-

Diazotization:

-

In a 500 mL three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 3-benzyloxyaniline (9.96 g, 0.05 mol) in a mixture of concentrated HCl (40 mL) and water (40 mL).

-

Cool the resulting slurry to 0 °C in an ice-salt bath with vigorous stirring.

-

In a separate beaker, dissolve sodium nitrite (3.45 g, 0.05 mol) in 20 mL of cold water.

-

Slowly add the sodium nitrite solution dropwise to the cold aniline suspension over 20-30 minutes, ensuring the internal temperature does not rise above 5 °C.[12]

-

After the addition is complete, continue stirring the mixture at 0 °C for an additional 30 minutes to ensure the complete formation of the diazonium salt.

-

-

Reduction and Isolation:

-

In a separate 1 L beaker, dissolve tin(II) chloride dihydrate (29.33 g, 0.13 mol) in 110 mL of concentrated HCl. Cool this solution to 0 °C in an ice bath.

-

Slowly and carefully, add the cold diazonium salt solution prepared in Step 1 to the cold stannous chloride solution with continuous, vigorous stirring.[13][14]

-

A thick, off-white precipitate should form.

-

Once the addition is complete, continue stirring the reaction mixture for 1-2 hours, allowing it to slowly warm to room temperature.[13]

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the filter cake thoroughly with cold deionized water to remove any remaining inorganic salts, followed by a wash with cold diethyl ether to aid in drying.[12]

-

Dry the resulting white to off-white solid under vacuum to yield this compound.

-

Characterization and Purity Assessment

To confirm the identity and purity of the synthesized compound, the following analytical techniques are recommended:

-

Melting Point: The pure compound has a reported melting point in the range of 204-206 °C.[5][6] A sharp melting point in this range is a good indicator of purity.

-

NMR Spectroscopy (¹H and ¹³C): Provides definitive structural confirmation by showing the characteristic chemical shifts and coupling patterns for the aromatic and benzylic protons and carbons.

-

Mass Spectrometry (MS): Confirms the molecular weight of the free base (214.11 g/mol ).[12]

-

Infrared (IR) Spectroscopy: Shows characteristic absorption bands for N-H stretching in the hydrazine group and C-O stretching in the ether linkage.

Critical Safety Precautions

-

Diazonium Salts: Solid aryl diazonium salts can be shock-sensitive and explosive when dry. The described protocol avoids isolating the intermediate, using it directly in solution, which is a critical safety measure.

-

Corrosive Reagents: Concentrated hydrochloric acid is highly corrosive and volatile. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

-

Temperature Control: Strict adherence to low-temperature conditions during the diazotization step is paramount to prevent exothermic decomposition of the diazonium salt, which can lead to a runaway reaction and the release of nitrogen gas.[10]

-

Tin Compounds: Tin compounds can be toxic and should be handled with care. Dispose of all tin-containing waste according to institutional guidelines for heavy metal waste.

Conclusion

The via the diazotization of 3-benzyloxyaniline and subsequent reduction with stannous chloride is a robust and high-yielding method. By carefully controlling key parameters—most notably temperature—and adhering to safety protocols, researchers can reliably produce this important synthetic intermediate. This guide provides the necessary mechanistic insights and a detailed, practical protocol to empower scientists in their research and development endeavors.

References

-

Reactions of Aryl Diazonium Salts. (2023). Chemistry LibreTexts. [Link]

-

Diazonium compound. (n.d.). In Wikipedia. [Link]

-

Aromatic Diazonium Salts. (n.d.). NPTEL Archive. [Link]

- Method for reducing hydrazine synthesized by diazonium salt by utilizing sodium sulphite. (2013).

-

Venkataramana, H. S., Singh, A., Tiwari, A., & Tiwari, V. (2010). Synthesis of Phenyl Hydrazine Substituted Benzimidazole Derivatives and their Biological Activity. International Journal of Pharmaceutical Sciences and Research, 1(1), 34-38. [Link]

-

Synthesis and fungicidal activity of phenylhydrazone derivatives containing two carbonic acid ester groups. (2016). PubMed Central. [Link]

-

Heavy-Metal-Free Reduction Methodology for Large-Scale Synthesis Applicable to Heterocyclic and Arylhydrazines. (2008). Organic Process Research & Development. [Link]

-

Phenyl hydrazine and substituted phenyl hydrazine continuous flow synthesis process. (n.d.). Patsnap Eureka. [Link]

- A kind of synthetic method of substituted phenylhydrazines and its salt. (2018).

-

Synthesis and properties of substituted benzaldehyde phenylhydrazones. (2015). ResearchGate. [Link]

-

Synthesis of p-benzyloxyphenylhydrazine hydrochloride. (n.d.). PrepChem.com. [Link]

-

Diazotization of Aniline Derivatives and Diazo Couplings in the Presence of p-Toluenesulfonic Acid by Grinding. (2009). Progress in Color, Colorants and Coatings. [Link]

- Process for the preparation of 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1h-indole. (2012).

-

Phenylhydrazine. (n.d.). Organic Syntheses. [Link]

-

Diazotization of Aniline Derivatives: Nitrous Acid Test. (n.d.). Chemical Education Xchange. [Link]

-

(3-Benzyloxy-phenyl)hydrazine hydrochloride, 25 g. (n.d.). Carl ROTH. [Link]

-

Diazotisation. (n.d.). Organic Chemistry Portal. [Link]

-

(3-Benzyloxy-phenyl)hydrazine hydrochloride, 5 g. (n.d.). Carl ROTH. [Link]

-

Why does aniline give diazotization reaction but aliphatic amine does not?. (2019). Quora. [Link]

-

Synthesis of [4-(Phenylmethoxy)phenyl]hydrazine hydrochloride. (n.d.). PrepChem.com. [Link]

-

3-Benzyloxyaniline. (n.d.). PubChem. [Link]

Sources

- 1. (3-Benzyloxy-phenyl)hydrazine hydrochloride | 56468-67-8 | FB50992 [biosynth.com]

- 2. ijpsr.com [ijpsr.com]

- 3. Phenyl hydrazine and substituted phenyl hydrazine continuous flow synthesis process - Eureka | Patsnap [eureka.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. Buy this compound | 56468-67-8 [smolecule.com]

- 6. Buy this compound (EVT-3563571) | 56468-67-8 [evitachem.com]

- 7. Diazonium compound - Wikipedia [en.wikipedia.org]

- 8. 3-Benzyloxyaniline | C13H13NO | CID 92892 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Diazotisation [organic-chemistry.org]

- 10. Diazotization of Aniline Derivatives: Nitrous Acid Test [chemedx.org]

- 11. quora.com [quora.com]

- 12. 4-Benzyloxyphenylhydrazine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 13. prepchem.com [prepchem.com]

- 14. prepchem.com [prepchem.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. archive.nptel.ac.in [archive.nptel.ac.in]

A Comprehensive Technical Guide to (3-(Benzyloxy)phenyl)hydrazine Hydrochloride: Synthesis, Applications, and Experimental Protocols

This guide provides an in-depth examination of (3-(Benzyloxy)phenyl)hydrazine hydrochloride, a versatile chemical intermediate pivotal to advancements in organic synthesis and pharmaceutical research. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of facts to offer a deeper understanding of the compound's properties, the rationale behind its synthetic pathways, and its practical applications. We will explore its chemical reactivity, potential therapeutic relevance, and the critical safety protocols required for its handling, ensuring a foundation of expertise, authority, and trustworthiness.

Core Physicochemical & Structural Characteristics

This compound is an organic salt belonging to the hydrazine derivative family. Its structure is characterized by a phenylhydrazine core with a benzyloxy substituent at the meta-position of the phenyl ring.[1] This benzyloxy group significantly influences the molecule's electronic properties and steric profile, which in turn dictates its reactivity and potential biological interactions. The compound typically appears as a white to off-white crystalline powder.[1][2]

The hydrochloride salt form enhances the compound's stability and solubility in polar solvents, such as water and ethanol, which is a crucial consideration for its use in various reaction media and biological assays.[1][2]

Diagram: Chemical Structure of this compound

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Synthesis from 3-Benzyloxybenzaldehyde

This protocol outlines a self-validating procedure where the successful formation of the product can be monitored and confirmed at key stages.

Materials:

-

3-Benzyloxybenzaldehyde

-

Hydrazine hydrate (N₂H₄·H₂O)

-

Ethanol (Reagent grade)

-

Concentrated Hydrochloric Acid (HCl)

-

Deionized water

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Reflux condenser

-

Büchner funnel and filter paper

-

Thin Layer Chromatography (TLC) plate (Silica gel)

Procedure:

-

Dissolution & Initial Reaction: Dissolve 1 equivalent of 3-benzyloxybenzaldehyde in an appropriate volume of ethanol within a round-bottom flask. [2]Rationale: Ethanol serves as a suitable polar solvent for the aldehyde and facilitates a homogenous reaction mixture.

-

Addition of Hydrazine: To this stirring solution, add 1.1 equivalents of hydrazine hydrate dropwise at room temperature. Rationale: A slight excess of hydrazine ensures complete conversion of the aldehyde. The reaction is typically exothermic and controlled addition prevents overheating.

-

Hydrazone Formation: Allow the mixture to stir at room temperature for several hours (typically 2-4 hours). Monitor the reaction progress using TLC. Self-Validation: The disappearance of the starting aldehyde spot and the appearance of a new, more polar hydrazone spot on the TLC plate confirms the reaction is proceeding.

-

Acidification and Salt Formation: Once the formation of the hydrazone is complete, carefully add concentrated hydrochloric acid to the reaction mixture. [2]This step should be performed in a well-ventilated fume hood. Rationale: The HCl protonates the basic hydrazine moiety, forming the stable and precipitatable hydrochloride salt.

-

Precipitation and Isolation: The hydrochloride salt will precipitate out of the solution. Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel. [2]6. Purification: Wash the collected precipitate with a small amount of cold ethanol to remove any unreacted starting materials or soluble impurities. [2]Dry the product under vacuum. Self-Validation: The purity of the final product can be assessed by its melting point (204-206 °C) and spectroscopic analysis (e.g., NMR, IR).

Chemical Reactivity and Applications in Synthesis

The utility of this compound lies in the reactivity of the hydrazine functional group. It is a potent nucleophile, making it an excellent reagent for synthesizing a variety of heterocyclic compounds and other complex molecules.

-

Formation of Hydrazones: Its primary application is reacting with aldehydes and ketones to form stable hydrazone derivatives. [1]This reaction is fundamental in both organic synthesis and biochemical assays, where it can be used to detect or quantify carbonyl-containing compounds. [1]* Fischer Indole Synthesis: Phenylhydrazines are classic starting materials for the Fischer indole synthesis, a powerful method for constructing indole rings, which are prevalent scaffolds in pharmaceuticals.

-

Oxidation and Reduction: The compound can be oxidized to yield azobenzene derivatives or reduced to form the corresponding amine, offering pathways to different classes of molecules. [1]

Diagram: Hydrazone Formation Reaction

Caption: General reaction scheme for the formation of a hydrazone.

Role in Drug Discovery and Biological Activity

This compound and its derivatives are of significant interest to the pharmaceutical industry. The structural motifs accessible from this precursor have demonstrated a wide range of biological activities.

-

Antitumor Activity: Studies have indicated that compounds derived from this scaffold possess potential for inhibiting tumor growth. [1]The synthesis of novel benzylidene derivatives from phenyl hydrazines has been explored for developing new anticancer agents. [3]* Antimicrobial Properties: In vitro and in vivo studies have shown that derivatives can be effective against various bacterial and fungal strains. [1]* Neuroprotective Effects: Research suggests potential therapeutic applications in managing neurodegenerative diseases. [1]* Biochemical Probes: Due to its reactivity with carbonyls, it can be used in enzyme inhibition studies and other biological assays to probe cellular mechanisms involving aldehydes and ketones. [1]It can also influence cellular processes by modulating reactive oxygen species. [1]

Critical Safety, Handling, and Storage Protocols

As with all hydrazine derivatives, proper safety precautions are paramount when handling this compound. Phenylhydrazines as a class are considered potentially carcinogenic and toxic. [4] Hazard Identification:

-

Harmful if swallowed, in contact with skin, or if inhaled. [5][6]* Causes skin irritation and serious eye irritation. [5][6]* May cause respiratory irritation. [5] Handling and Personal Protective Equipment (PPE):

-

Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood. [7]* Gloves: Wear appropriate chemical-resistant gloves. Inspect gloves for integrity before use. [5]* Eye Protection: Use safety glasses with side shields or chemical goggles. [5]* Clothing: A lab coat should be worn. Avoid skin contact. [5]* Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling. [5][6] Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place. [5][7]* Some suppliers recommend storage under an inert atmosphere and protected from light at temperatures between 2-8°C to maintain long-term stability. [8][9]

Conclusion

This compound is more than a chemical with a defined molecular weight; it is a versatile building block that opens doors to a vast chemical space. Its well-defined physicochemical properties, coupled with its predictable reactivity, make it an invaluable tool for synthetic chemists. For drug discovery professionals, the scaffold offers a proven starting point for developing novel therapeutics targeting a range of diseases. A thorough understanding of its synthesis, reactivity, and handling, as presented in this guide, is essential for leveraging its full potential safely and effectively in a research environment.

References

-

Buy this compound (EVT-3563571) | 56468-67-8. Evo-Tech. [Link]

-

(3-Benzyloxy-phenyl)hydrazine hydrochloride, 25 g, CAS No. 56468-67-8. Carl ROTH. [Link]

-

(3-(Benzyloxy)phenyl)hydrazine | C13H14N2O | CID 12891838. PubChem, NIH. [Link]

-

(3-Benzyloxy-phenyl)hydrazine hydrochloride, 10 g. Carl ROTH. [Link]

-

Phenylhydrazine Hydrochloride. Organic Syntheses. [Link]

-

Synthesis of [4-(Phenylmethoxy)phenyl]hydrazine hydrochloride. PrepChem.com. [Link]

-

Design and Synthesis of New Compounds Derived from Phenyl Hydrazine and Different Aldehydes as Anticancer Agents. Scirp.org. [Link]

Sources

- 1. Buy this compound | 56468-67-8 [smolecule.com]

- 2. Buy this compound (EVT-3563571) | 56468-67-8 [evitachem.com]

- 3. scirp.org [scirp.org]

- 4. riccachemical.com [riccachemical.com]

- 5. fishersci.be [fishersci.be]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. 52068-30-1|(4-(Benzyloxy)phenyl)hydrazine hydrochloride|BLD Pharm [bldpharm.com]

- 9. (4-(Benzyloxy)phenyl)hydrazine hydrochloride | 52068-30-1 [sigmaaldrich.com]

A Comprehensive Technical Guide to the Solubility of (3-(Benzyloxy)phenyl)hydrazine Hydrochloride in Organic Solvents

This guide provides an in-depth exploration of the solubility characteristics of (3-(Benzyloxy)phenyl)hydrazine hydrochloride, a crucial parameter for its application in pharmaceutical research and organic synthesis. Aimed at researchers, scientists, and drug development professionals, this document elucidates the theoretical underpinnings of its solubility, offers practical methodologies for its determination, and discusses the key factors influencing its behavior in various organic media.

Introduction: The Critical Role of Solubility

This compound (C₁₃H₁₅ClN₂O) is a hydrazine derivative with significant potential in medicinal chemistry, serving as a building block for novel therapeutic agents.[1] Its applications are noted in the development of compounds with antitumor, antibacterial, and neuroprotective properties.[2] Understanding and controlling the solubility of this compound is paramount for its effective use, from reaction kinetics in synthesis to bioavailability in pharmaceutical formulations. This guide provides a comprehensive overview of its solubility profile, grounded in established chemical principles.

Theoretical Framework: Understanding the Solubility of a Phenylhydrazine Salt

The solubility of this compound is governed by the interplay of its molecular structure and the physicochemical properties of the solvent. The molecule possesses both polar and non-polar regions, which dictates its affinity for different types of solvents. The general principle of "like dissolves like" is a foundational concept in predicting its solubility.[3]

The key structural features influencing its solubility are:

-

The Hydrazinium Ion: The hydrochloride salt of the hydrazine moiety (-NHNH₃⁺Cl⁻) is ionic and therefore highly polar. This part of the molecule is responsible for its solubility in polar protic solvents through strong ion-dipole interactions and hydrogen bonding.

-

The Phenyl Ring and Benzyloxy Group: The aromatic phenyl ring and the benzyloxy group ( -OCH₂C₆H₅) are largely non-polar. These lipophilic portions of the molecule contribute to its solubility in less polar organic solvents through van der Waals forces.

The overall solubility in a given solvent is a balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy released from the formation of solute-solvent interactions. For this compound, this means that highly polar solvents will effectively solvate the hydrazinium ion, while solvents with some non-polar character will better accommodate the benzyloxy-phenyl group.

Solubility Profile of this compound

While specific quantitative solubility data for this compound across a wide range of organic solvents is not extensively published, its solubility can be predicted based on the behavior of similar phenylhydrazine hydrochloride salts and general solubility principles. The compound is known to be soluble in polar solvents such as water and ethanol.[2] The following table provides a qualitative prediction of its solubility in a selection of common organic solvents.

| Solvent | Polarity Index | Solvent Type | Predicted Solubility | Rationale |

| Water | 10.2 | Polar Protic | Soluble | The high polarity and hydrogen bonding ability of water effectively solvates the hydrazinium hydrochloride group.[2] |

| Methanol | 5.1 | Polar Protic | Soluble | Similar to water, methanol is a polar protic solvent that can engage in hydrogen bonding and solvate the ionic portion of the molecule. |

| Ethanol | 4.3 | Polar Protic | Soluble | As a polar protic solvent, ethanol is expected to dissolve the compound, though perhaps to a lesser extent than methanol due to its slightly lower polarity.[2] |

| Dimethyl Sulfoxide (DMSO) | 7.2 | Polar Aprotic | Soluble | DMSO is a strong hydrogen bond acceptor and highly polar, making it an excellent solvent for many organic salts. |

| Dimethylformamide (DMF) | 6.4 | Polar Aprotic | Soluble | DMF is another highly polar aprotic solvent capable of dissolving a wide range of polar and non-polar compounds. |

| Acetone | 5.1 | Polar Aprotic | Sparingly Soluble | Acetone has moderate polarity and may show some ability to dissolve the compound, but likely less than more polar solvents. |

| Dichloromethane (DCM) | 3.1 | Non-polar | Slightly Soluble | The non-polar nature of DCM will interact favorably with the benzyloxyphenyl group, but it will be less effective at solvating the ionic hydrazinium moiety. |

| Ethyl Acetate | 4.4 | Moderately Polar | Slightly Soluble | Ethyl acetate's moderate polarity suggests it will be a relatively poor solvent for this highly polar salt. |

| Hexane | 0.1 | Non-polar | Insoluble | As a non-polar aliphatic hydrocarbon, hexane is not expected to dissolve the ionic and polar this compound. |

Note: The predicted solubilities are qualitative and should be confirmed experimentally for specific applications.

Experimental Determination of Solubility

To obtain precise solubility data, a systematic experimental approach is necessary. The following protocol outlines a standard method for determining the solubility of this compound in a given organic solvent.

Materials and Equipment

-

This compound

-

Selected organic solvents (analytical grade)

-

Vials with screw caps

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system or UV-Vis spectrophotometer

-

Syringe filters (0.22 µm)

-

Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of this compound.

Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The excess is crucial to ensure that a saturated solution is achieved.

-

To each vial, add a precise volume of the desired organic solvent.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Allow the samples to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure that the dissolution equilibrium is reached.

-

-

Sample Processing:

-

After equilibration, remove the vials and allow the undissolved solid to settle.

-

For a clear separation, centrifuge the vials at a moderate speed.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring that no solid particles are disturbed.

-

Immediately filter the aliquot through a 0.22 µm syringe filter to remove any remaining microscopic particles.

-

-

Quantification:

-

Prepare a series of standard solutions of known concentrations of this compound in the same solvent.

-

Analyze the standard solutions and the filtered sample solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of the solute in the saturated solution. This concentration represents the solubility of the compound in that solvent at the specified temperature.

-

Factors Influencing Solubility

Several factors can significantly impact the solubility of this compound. A thorough understanding of these factors is essential for controlling and optimizing its use in various applications.

Solvent Polarity

As discussed, the polarity of the solvent is a primary determinant of solubility. A good solvent for this compound will have a balance of polarity to interact with the hydrazinium hydrochloride group and some non-polar character to solvate the benzyloxyphenyl moiety. The principle of "like dissolves like" serves as a useful guide.[3]

Temperature

The effect of temperature on solubility is governed by the enthalpy of the solution. For most solids dissolving in a liquid solvent, the process is endothermic, meaning that solubility increases with an increase in temperature.[4] This is because the added thermal energy helps to overcome the lattice energy of the solid and the intermolecular forces of the solvent. It is crucial to determine the temperature-solubility profile for applications where temperature fluctuations are expected.

pH of the Solution

In aqueous or protic organic solvent systems, the pH can have a profound effect on the solubility of this compound. As a salt of a weak base (the hydrazine derivative) and a strong acid (HCl), the compound will be most soluble at a lower pH where the hydrazine is fully protonated. At higher pH values, the hydrazinium ion will be deprotonated to the free base, which is less polar and therefore less soluble in polar solvents.

Presence of Other Solutes

The presence of other ions or solutes in the solution can affect solubility through the common ion effect or by altering the overall polarity and ionic strength of the medium. For instance, in an aqueous solution, the addition of a chloride salt could potentially decrease the solubility of this compound due to the common ion effect.

The logical relationship between these factors and the resulting solubility is depicted in the following diagram:

Caption: Key factors influencing the solubility of this compound.

Conclusion

The solubility of this compound is a multifaceted property that is crucial for its effective application in research and development. While it is generally soluble in polar protic solvents, its precise solubility in a broader range of organic media should be determined experimentally to ensure optimal performance in specific synthetic or formulation contexts. By understanding the theoretical principles and applying the systematic experimental approach outlined in this guide, researchers can effectively characterize and harness the solubility of this important chemical entity.

References

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- This compound | 56468-67-8. (2023, August 20). Smolecule.

- This compound. (2023, August 20). Smolecule.

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd.

-

How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube. Retrieved from [Link]

- (3-Benzyloxy-phenyl)hydrazine hydrochloride | 56468-67-8 | FB50992. (n.d.). Biosynth.

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).

- (3-(Benzyloxy)phenyl)hydrazine. (n.d.). PubChem.

- Factors affecting solubility. (n.d.).

- (3-BENZYLOXY-PHENYL)-HYDRAZINE HYDROCHLORIDE | 56468-67-8. (n.d.). ChemicalBook.

- Hydrazine hydrochloride. (2020, January 3). Sciencemadness Wiki.

- FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. (n.d.). SlidePlayer.

- Factors Affecting Solubility. (n.d.). BYJU'S.

Sources

- 1. Buy this compound (EVT-3563571) | 56468-67-8 [evitachem.com]

- 2. Buy this compound | 56468-67-8 [smolecule.com]

- 3. Phenylhydrazine | C6H5NHNH2 | CID 7516 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (3-Benzyloxy-phenyl)hydrazine hydrochloride, 25 g, CAS No. 56468-67-8 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - International [carlroth.com]

A Researcher's Guide to the Safe Handling of (3-(Benzyloxy)phenyl)hydrazine hydrochloride

This document provides an in-depth technical guide on the safe handling, storage, and emergency management of (3-(Benzyloxy)phenyl)hydrazine hydrochloride (CAS No: 59146-68-8). Designed for researchers, scientists, and drug development professionals, this guide moves beyond standard Safety Data Sheet (SDS) information to offer practical, field-proven insights grounded in scientific principles. Our focus is on fostering a proactive safety culture by understanding the causality behind experimental choices and implementing self-validating safety protocols.

The Chemist's Perspective: Understanding the Inherent Risks

This compound is a substituted hydrazine derivative. From a chemical standpoint, the hydrazine moiety is a potent reducing agent and a structural alert for toxicity. The primary toxicological concern with phenylhydrazine derivatives is their capacity to induce hemolytic anemia.[1][2] This occurs through a mechanism involving the formation of free radicals, which damage red blood cells, leading to their premature destruction.[1][2] While specific toxicological data for the title compound is limited, the hazards associated with its parent compound, phenylhydrazine hydrochloride, are well-documented and should be considered relevant. These include acute toxicity, potential carcinogenicity, and the ability to cause genetic defects.[3][4]

Therefore, all handling procedures must be predicated on the assumption that this compound is a hazardous substance requiring stringent controls to prevent exposure.

Hazard Identification and Classification

This compound presents multiple health hazards. The Globally Harmonized System (GHS) classification, compiled from multiple supplier safety data sheets, provides a clear summary of the potential risks.

Table 1: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity | 3 | H335: May cause respiratory irritation |

Note: Data compiled from multiple sources. Some sources for related compounds suggest more severe hazards, including carcinogenicity (H350) and mutagenicity (H341).[4][5] It is prudent to handle this compound as a potential carcinogen and mutagen.

The Hierarchy of Controls: A Proactive Approach to Exposure Prevention

Effective risk management relies on a multi-layered approach to safety, known as the hierarchy of controls. This framework prioritizes the most effective control measures to eliminate or minimize hazards.

Caption: Hierarchy of controls for managing exposure risks.

Engineering Controls: The First Line of Defense

All manipulations of this compound solid or its solutions must be performed within a certified chemical fume hood to control inhalation exposure.[6][7][8] The principle here is containment at the source, preventing the chemical from entering the general laboratory environment.

-

Weighing: Weighing the solid compound should be done in a fume hood. Use of an enclosure or a dedicated weighing station within the hood can help minimize drafts and prevent contamination.

-

Solution Preparation: Prepare solutions within the fume hood. Add the solid slowly to the solvent to avoid splashing.

Administrative Controls: Safe Work Practices

Administrative controls are the formal procedures and training that ensure safe handling.

-

Designated Area: A specific area of the lab should be designated for working with this compound. This area should be clearly marked with appropriate hazard signs.[8]

-

Standard Operating Procedure (SOP): A detailed, written SOP for all experimental work involving this compound is mandatory.[6][7] This SOP should be read and understood by all personnel before work begins.

-

Working Alone: Avoid working with this hazardous material when alone in the laboratory.

Personal Protective Equipment (PPE): The Final Barrier

PPE is essential but should never be relied upon as the primary means of protection.[5][7]

Table 2: Recommended Personal Protective Equipment

| Protection Type | Specification | Rationale |

| Eye Protection | ANSI Z87.1-compliant safety goggles or safety glasses with side shields. A face shield is recommended if there is a high potential for splashing.[7][8] | Protects against splashes and airborne particles causing serious eye irritation or damage. |

| Hand Protection | Nitrile gloves (minimum thickness of 4 mil). Change gloves immediately if contaminated.[7] | Provides a barrier against skin contact, which can cause irritation and systemic toxicity.[2] |

| Body Protection | A flame-resistant lab coat, long pants, and closed-toe shoes.[8] | Protects skin from accidental spills and contamination. |

| Respiratory | Not required if work is conducted within a properly functioning chemical fume hood.[7] | The fume hood provides adequate respiratory protection by containing vapors and dusts at the source. |

Experimental Protocols: From Benchtop to Waste

Safe Handling and Use Protocol

-

Preparation: Before starting, ensure the fume hood is operational and the sash is at the appropriate working height. Clear the workspace of any unnecessary items. Assemble all necessary equipment and reagents.

-

Don PPE: Put on all required PPE as specified in Table 2.

-

Weighing and Transfer: In the fume hood, carefully weigh the required amount of this compound. Use a spatula for transfers and avoid creating dust.

-

Dissolution: If preparing a solution, add the solid to the solvent in a suitable flask. Cap the flask and mix gently.

-

Post-Handling: After use, securely close the primary container. Decontaminate the spatula and any other equipment used with a suitable solvent (e.g., ethanol), collecting the rinse as hazardous waste. Wipe down the work surface in the fume hood.

-

Glove Removal: Remove gloves using a technique that avoids skin contact with the outer surface.

-

Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[5]

Storage Requirements

Store the container tightly closed in a cool, dry, and well-ventilated area.[6][9] It should be stored away from incompatible materials such as strong oxidizing agents and strong bases.[3][10] The compound is also noted to be sensitive to air and light, so storage in a dark place under an inert atmosphere is recommended.[11]

Emergency Response: A Validated Plan

Accidents can happen despite the best precautions. A clear, well-rehearsed emergency plan is critical.

Caption: Decision workflow for emergency response to exposure or spills.

First-Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6][12]

-

Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[6][12]

-

Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][12]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6][13]

Spill and Leak Procedures

-

Small Spill (e.g., <10g): Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand). Carefully sweep up the material and place it into a sealed, labeled container for hazardous waste disposal.[6]

-

Large Spill: Evacuate the immediate area and alert others. Contact your institution's Environmental Health and Safety (EHS) department or emergency response team.[7][14] Do not attempt to clean up a large spill without specialized training and equipment.

Waste Disposal

All waste containing this compound, including contaminated PPE, absorbent materials, and empty containers, must be disposed of as hazardous waste.[6][15] Collect waste in a clearly labeled, sealed container. Follow all local, state, and federal regulations for chemical waste disposal.[15] A common practice for hydrazine waste is neutralization with a dilute solution of sodium or calcium hypochlorite, but this should only be performed by trained personnel following a validated institutional protocol.[16][17][18]

Conclusion

This compound is a valuable reagent in research and development, but its safe use demands a thorough understanding of its potential hazards and the implementation of robust safety protocols. By adhering to the hierarchy of controls, utilizing proper personal protective equipment, and being prepared for emergencies, researchers can mitigate the risks associated with this compound and maintain a safe laboratory environment.

References

-

Safety and Handling of Hydrazine. DTIC. [Link]

-

Laboratory Safety Standard Operating Procedure (SOP). (2018-07-16). [Link]

-

Hydrazine (HSG 56, 1991). Inchem.org. [Link]

-

PHENYLHYDRAZINE INDUCED TOXICITY: A REVIEW ON ITS HAEMATOTOXICITY. (PDF). [Link]

-

Molecular Mechanism of Phenylhydrazine Induced Haematotoxicity: A Review. Semantic Scholar. [Link]

-

Hydrazine Standard Operating Procedure Template. Environmental Health & Safety, University of New Mexico. [Link]

-

PHENYLHYDRAZINE INDUCED TOXICITY: A REVIEW ON ITS HAEMATOTOXICITY. CIBTech. [Link]

-

Hydrazine - Risk Management and Safety. University of Notre Dame. [Link]

-

PHENYL HYDRAZINE HYDROCHLORIDE AR. Loba Chemie. [Link]

-

Emergency treatment of hydrazine hydrate leakage. (2024-01-10). [Link]

-

Hydrazine Hydrate 7.5% - SAFETY DATA SHEET. (2015-10-06). [Link]

-

Material Safety Data Sheet - HYDRAZINE HYDRATE 55%. [Link]

-

PHENYLHYDRAZINE HYDROCHLORIDE HAZARD SUMMARY. New Jersey Department of Health. [Link]

-

Hydrazine Standard Operating Procedure. UC Santa Barbara Environmental Health & Safety. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. datasheets.scbt.com [datasheets.scbt.com]

- 3. nj.gov [nj.gov]

- 4. riccachemical.com [riccachemical.com]

- 5. corescholar.libraries.wright.edu [corescholar.libraries.wright.edu]

- 6. artscimedia.case.edu [artscimedia.case.edu]

- 7. ehs.unm.edu [ehs.unm.edu]

- 8. ehs.ucsb.edu [ehs.ucsb.edu]

- 9. riskmanagement.nd.edu [riskmanagement.nd.edu]

- 10. apps.dtic.mil [apps.dtic.mil]

- 11. atsdr.cdc.gov [atsdr.cdc.gov]

- 12. Molecular Mechanism of Phenylhydrazine Induced Haematotoxicity: A Review | Semantic Scholar [semanticscholar.org]

- 13. assets.thermofisher.cn [assets.thermofisher.cn]

- 14. Emergency treatment of hydrazine hydrate leakage - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]

- 15. nexchem.co.uk [nexchem.co.uk]

- 16. Hydrazine (HSG 56, 1991) [inchem.org]

- 17. arxada.com [arxada.com]

- 18. files.dep.state.pa.us [files.dep.state.pa.us]

A Comprehensive Technical Guide to the Physical Characteristics of (3-(Benzyloxy)phenyl)hydrazine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-(Benzyloxy)phenyl)hydrazine hydrochloride, a substituted hydrazine derivative, is a compound of interest in medicinal chemistry and organic synthesis. Its utility as a precursor and intermediate necessitates a thorough understanding of its fundamental physical properties. This guide provides a detailed examination of the physical appearance and related characteristics of this compound, offering insights grounded in established data to support its handling, characterization, and application in a research and development setting.

I. Visual and Morphological Properties

This compound is consistently described as a solid material at ambient temperature. The typical physical forms and coloration are summarized below.

A. Color Profile

The compound generally presents as a white to off-white substance.[1][2][3] This coloration is indicative of a relatively pure compound, free from significant chromophoric impurities. Variations in the exact hue, from pure white to a slightly yellowish or beige tint, can be attributed to trace impurities or differences in the crystalline structure arising from the specific synthetic or purification method employed.

B. Crystalline Form

In its solid state, this compound is characterized as a crystalline powder .[1][3] The particulate nature of this powder can influence its handling properties, including its flowability and propensity for dust formation. Microscopic examination would be necessary to determine the specific crystal system and habit, which are not typically detailed in standard supplier specifications.

II. Physicochemical Data

A quantitative understanding of the physical properties of this compound is paramount for its effective use in experimental design. The following table consolidates key physicochemical data from various sources.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₅ClN₂O | [1] |

| Molecular Weight | 250.72 g/mol | [1] |

| Melting Point | 204°C to 206°C | [1][3] |

| Boiling Point | Approximately 438.5°C at 760 mmHg | [1][3] |

| Solubility | Soluble in polar solvents such as water and ethanol. | [1][3] |

Note on CAS Numbers: It is important for researchers to be aware of potential discrepancies in Chemical Abstracts Service (CAS) numbers for this compound. While 56468-67-8 is frequently cited for this compound[1], the CAS number 59146-68-8 has also been associated with what appears to be the same molecule[2]. Careful verification against the chemical structure and IUPAC name is recommended when sourcing this material.

III. Experimental Protocols: Visual Inspection and Handling

The accurate assessment of the physical appearance of this compound is a critical first step in its quality control and use.

A. Standard Operating Procedure for Visual Inspection

-

Preparation: Ensure a well-lit, clean, and dry workspace. Use a chemically resistant, white background (e.g., a ceramic tile or a piece of white laboratory paper) to provide a neutral backdrop for color assessment.

-

Sample Handling: Using a clean, dry spatula, carefully transfer a small, representative sample of this compound from its storage container onto the inspection surface.

-

Color Evaluation: Observe the sample under ambient laboratory lighting. Note the color, comparing it to a standard white reference if precise color determination is required. Record any deviations from the expected white to off-white range.

-

Form Assessment: Examine the texture and form of the sample. Note whether it is a fine powder, crystalline, or amorphous solid. Observe for any clumping or aggregation, which may indicate moisture absorption.

-

Documentation: Record all observations in a laboratory notebook, including the date, batch number, and a detailed description of the physical appearance.

B. Logical Workflow for Material Acceptance

Caption: Workflow for the visual inspection and acceptance of this compound.

IV. Conclusion

The physical appearance of this compound is consistently reported as a white to off-white crystalline powder. This characteristic, in conjunction with its known physicochemical properties, provides a foundational dataset for researchers and drug development professionals. Adherence to proper inspection protocols is essential to ensure the quality and integrity of this important chemical intermediate.

References

-

EverseChem. Buy this compound (EVT-3563571) | 56468-67-8. [Link]

Sources

A Professional Guide to the Stability and Storage of (3-(Benzyloxy)phenyl)hydrazine hydrochloride

This technical guide provides an in-depth analysis of the stability, storage, and handling of (3-(Benzyloxy)phenyl)hydrazine hydrochloride (CAS No: 56468-67-8). Designed for researchers, scientists, and drug development professionals, this document synthesizes critical chemical principles with field-proven protocols to ensure the long-term integrity and reliable performance of this important chemical intermediate.

Chemical and Physical Profile